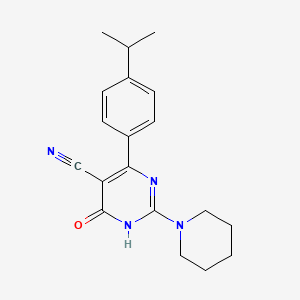![molecular formula C11H12N4O B3718491 6-methyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3718491.png)
6-methyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one
Übersicht
Beschreibung
6-methyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one, also known as MTA, is a synthetic compound that belongs to the class of triazine derivatives. MTA has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Wirkmechanismus
6-methyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one exerts its biological activity through the inhibition of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, 6-methyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one prevents the proliferation of cancer cells and inhibits the growth of microorganisms.
Biochemical and Physiological Effects:
6-methyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also inhibits the expression of various proteins that are involved in cell cycle progression, angiogenesis, and metastasis. In addition, 6-methyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one has been found to modulate the immune system, enhancing the production of cytokines and stimulating the activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one has several advantages as a research tool, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and can be obtained in high purity. However, 6-methyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one has some limitations, including its low solubility in water, which can limit its use in certain experiments. It is also important to note that 6-methyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one may exhibit different effects in different cell lines, and its activity may be influenced by various factors such as pH, temperature, and concentration.
Zukünftige Richtungen
There are several potential future directions for the research on 6-methyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of 6-methyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one. Another direction is the investigation of the mechanism of action of 6-methyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one in more detail, including the identification of its molecular targets and signaling pathways. Additionally, 6-methyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one may have potential applications in the treatment of other diseases such as viral infections, autoimmune disorders, and neurodegenerative diseases, which warrant further investigation.
Conclusion:
In conclusion, 6-methyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one is a synthetic compound that has shown promising results in scientific research for its potential applications in cancer therapy and antimicrobial agents. Its unique chemical properties and mechanism of action make it a valuable tool for investigating various biological processes. However, further research is needed to fully understand its potential applications and limitations.
Wissenschaftliche Forschungsanwendungen
6-methyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. 6-methyl-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one has also been found to inhibit the growth of bacteria, fungi, and viruses, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
6-methyl-3-(3-methylanilino)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-4-3-5-9(6-7)12-11-13-10(16)8(2)14-15-11/h3-6H,1-2H3,(H2,12,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDROUCSVLUNFPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN=C(C(=O)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



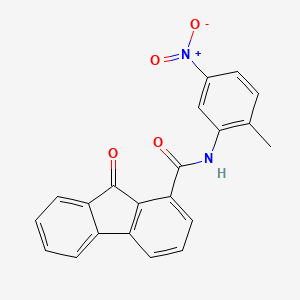

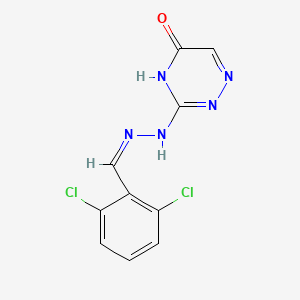
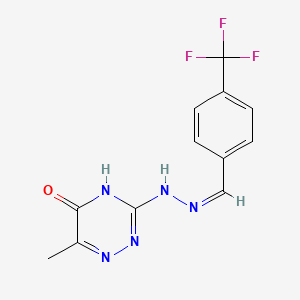
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(1H-indol-3-ylmethylene)propanohydrazide](/img/structure/B3718443.png)

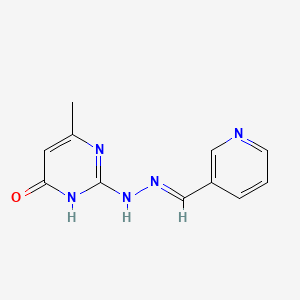
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B3718475.png)
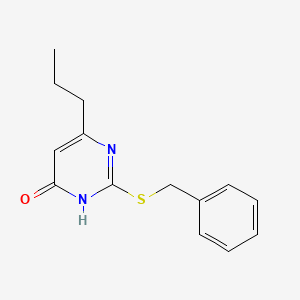
![2-[(2-chlorobenzyl)thio]-6-propyl-4(1H)-pyrimidinone](/img/structure/B3718482.png)

![N-(4-bromophenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3718504.png)
![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3718512.png)
